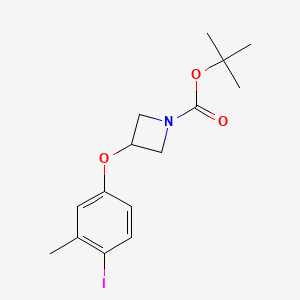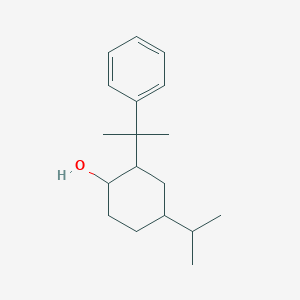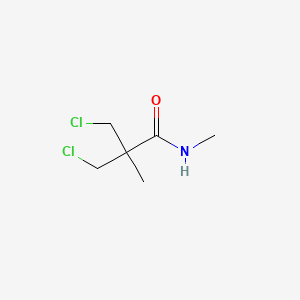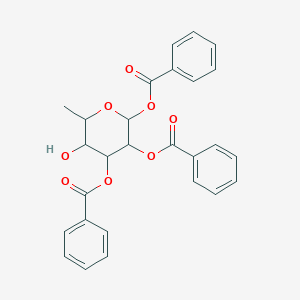
Bdp tmr dbco
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BDP TMR DBCO is a borondipyrromethene fluorophore designed to match the excitation and emission properties of tetramethylrhodamine (TAMRA). This compound is characterized by its high quantum yield and relatively long excited state lifetime, making it particularly useful for fluorescence polarization assays . The DBCO group in this compound allows it to participate in bioorthogonal click chemistry reactions, which are essential for labeling and imaging applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BDP TMR DBCO is synthesized by incorporating a DBCO substituting group into the borondipyrromethene dye. The synthesis involves the reaction of borondipyrromethene with a DBCO-containing reagent under specific conditions to ensure the formation of the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may be catalyzed by a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure it meets the required specifications for research and commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
BDP TMR DBCO primarily undergoes bioorthogonal click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction involves the DBCO group reacting with azide-containing molecules without the need for toxic copper catalysts .
Common Reagents and Conditions
Reagents: Azide-containing molecules
Conditions: The reaction is promoted by ring strain and does not require copper catalysts.
Major Products
The major product of the reaction between this compound and azide-containing molecules is a stable triazole linkage, which is useful for labeling and imaging applications .
Wissenschaftliche Forschungsanwendungen
BDP TMR DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry reactions for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescence imaging to label and track biomolecules in live cells and tissues.
Medicine: Utilized in diagnostic assays and therapeutic research to study molecular interactions and pathways.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Wirkmechanismus
BDP TMR DBCO exerts its effects through its ability to participate in bioorthogonal click chemistry reactions. The DBCO group reacts with azide-containing molecules to form a stable triazole linkage. This reaction is facilitated by the ring strain in the DBCO group, which promotes the cycloaddition without the need for copper catalysts . The resulting conjugates are highly stable and can be used for various labeling and imaging applications.
Vergleich Mit ähnlichen Verbindungen
BDP TMR DBCO is unique due to its high quantum yield, long excited state lifetime, and ability to participate in copper-free click chemistry reactions. Similar compounds include:
BDP TMR Azide: Similar spectral properties but contains an azido group instead of DBCO.
BDP TMR Carboxylic Acid: Contains a non-activated carboxylic acid group.
BDP TMR NHS Ester: Amine-reactive NHS ester suitable for fluorescence polarization assays.
This compound stands out due to its hydrophobic properties, making it suitable for staining lipophilic compounds and its stability across a range of pH values .
Eigenschaften
Molekularformel |
C42H41BF2N4O3 |
|---|---|
Molekulargewicht |
698.6 g/mol |
IUPAC-Name |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanamide |
InChI |
InChI=1S/C42H41BF2N4O3/c1-29-37(30(2)48-40(29)27-35-20-24-39(49(35)43(48,44)45)33-18-21-36(52-3)22-19-33)23-25-41(50)46-26-10-4-5-15-42(51)47-28-34-13-7-6-11-31(34)16-17-32-12-8-9-14-38(32)47/h6-9,11-14,18-22,24,27H,4-5,10,15,23,25-26,28H2,1-3H3,(H,46,50) |
InChI-Schlüssel |
SZKDRTCSUXEWOO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline](/img/structure/B13721430.png)
![tetrasodium;(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonate](/img/structure/B13721436.png)
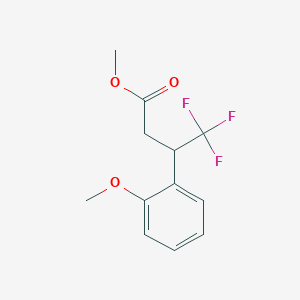

![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde](/img/structure/B13721451.png)
![{2-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13721455.png)
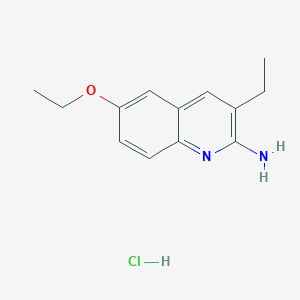
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13721471.png)
![{2-[4-(2-Amino-ethoxy)-phenyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13721486.png)

